

beta-(4-Acetoxyphenyl)propionic acid molecular structure

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Compound of Interest

Compound Name:	<i>beta-(4-Acetoxyphenyl)propionic acid</i>
CAS No.:	7249-16-3
Cat. No.:	B1218804

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Technical Guide: -(4-Acetoxyphenyl)propionic Acid

Molecular Architecture, Synthesis, and Applications in Drug Discovery[1][2]

Executive Summary

-(4-Acetoxyphenyl)propionic acid (IUPAC: 3-(4-acetoxyphenyl)propanoic acid) is a bifunctional aromatic compound serving as a critical intermediate in organic synthesis, a monomer for liquid crystal polymers (LCPs), and a prodrug scaffold in medicinal chemistry. Structurally, it consists of a phenyl ring substituted at the para position with an acetoxy ester moiety and at position 1 with a propionic acid side chain.

This guide analyzes its chemical behavior, detailing the acetylation of phloretic acid, its metabolic hydrolysis profile, and its utility in modifying the lipophilicity of phenolic drugs.

Molecular Architecture & Physicochemical Profile

The molecule represents a "masked" form of phloretic acid (3-(4-hydroxyphenyl)propionic acid). The acetylation of the phenolic hydroxyl group significantly alters the physicochemical landscape of the molecule, shifting it from a hydrophilic, hydrogen-bond donor to a more lipophilic, hydrogen-bond acceptor profile.

1.1 Structural Specifications

Parameter	Data
IUPAC Name	3-(4-Acetoxyphenyl)propanoic acid
Common Synonyms	O-Acetylphloretic acid; 4-Acetoxyhydrocinnamic acid
CAS Registry Number	7249-16-3
Molecular Formula	
Molecular Weight	208.21 g/mol
Key Functional Groups	Carboxylic acid (), Phenolic Acetate (Ester)
Lipophilicity (LogP)	~1.8 (Predicted) vs. 1.1 for Phloretic Acid

1.2 Solubility & Stability[1][2]

- **Solubility:** Unlike its parent phloretic acid, which has moderate water solubility due to the free phenol, the acetoxy derivative exhibits enhanced solubility in organic solvents (dichloromethane, ethyl acetate, ethanol) and reduced aqueous solubility at neutral pH.
- **Stability:** The phenolic ester bond is susceptible to hydrolysis under basic conditions () or in the presence of esterases. The carboxylic acid moiety remains stable but can form salts with bases.

Synthetic Pathways & Process Chemistry[1]

The synthesis of

-(4-acetoxyphenyl)propionic acid is primarily achieved through the functionalization of phloretic acid. This route is preferred over Friedel-Crafts acylation due to higher regioselectivity and milder conditions.

2.1 Primary Route: Acetylation of Phloretic Acid

This protocol utilizes acetic anhydride as the acylating agent. The reaction is driven by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride.

Reagents:

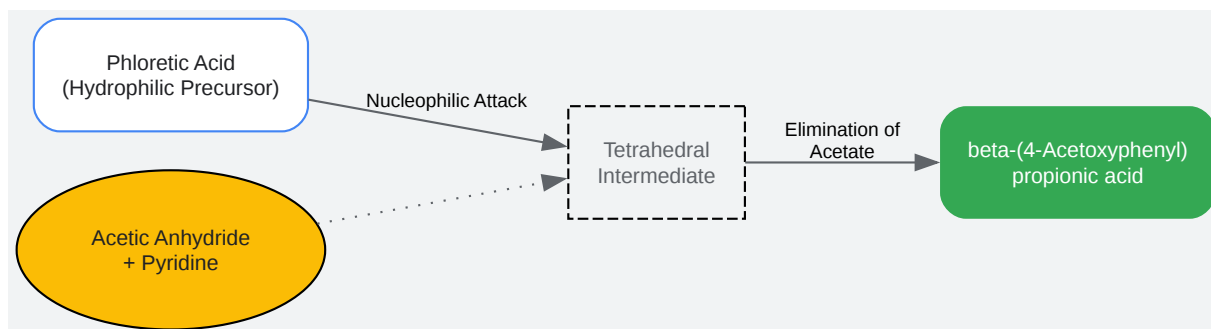
- Substrate: Phloretic Acid (3-(4-hydroxyphenyl)propionic acid)[3][4][5]
- Reagent: Acetic Anhydride ()
- Catalyst/Base: Pyridine or Sodium Acetate[3]
- Solvent: Dichloromethane (DCM) or neat (in)

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of Phloretic Acid in 20 mL of dry DCM.
- Activation: Add 12 mmol of Pyridine (acting as a base to deprotonate the phenol and sponge acid).
- Addition: Dropwise add 11 mmol of Acetic Anhydride at 0°C to control exotherm.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
- Quenching: Add water to hydrolyze excess anhydride.
- Extraction: Wash the organic layer with 1M HCl (to remove pyridine) followed by Brine.
- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane.

2.2 Visualization of Synthetic Logic



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Figure 1: Chemical synthesis pathway converting Phloretic Acid to its acetoxy derivative via nucleophilic acyl substitution.

Reactivity & Metabolic Stability

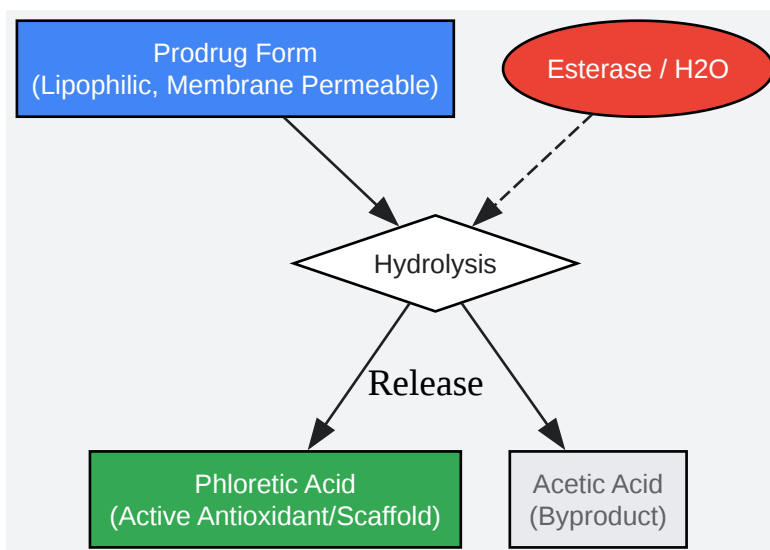
Understanding the hydrolysis kinetics is crucial for applications where this molecule acts as a prodrug or a degradable polymer unit.

3.1 Hydrolytic Mechanism

The molecule contains two carbonyl centers. The aliphatic carboxylic acid is relatively stable to hydrolysis but reactive toward coupling agents (e.g., EDC/NHS). The phenolic ester is the labile point.

- Chemical Hydrolysis: Under basic conditions (), the ester cleaves rapidly to regenerate the phenolate anion.
- Enzymatic Hydrolysis: In vivo, carboxylesterases (abundant in the liver and plasma) recognize the lipophilic ester, cleaving the acetyl group. This releases the active metabolite (Phloretic Acid).

3.2 Prodrug Activation Pathway



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Figure 2: Metabolic activation pathway.[3] The acetoxy group masks the phenol, improving absorption before enzymatic cleavage releases the active parent compound.

Applications in Drug Design & Materials

4.1 Prodrug Linkers and "Trimethyl Lock" Systems

Phenolic esters are classic prodrug strategies. By converting the phenol to an acetate:

- **Membrane Permeability:** The masking of the hydroxyl group removes a hydrogen bond donor, increasing LogP and facilitating passive diffusion across the intestinal epithelium.
- **Metabolic Protection:** It protects the phenol from rapid Phase II conjugation (sulfation/glucuronidation) during first-pass metabolism, although the ester itself is subject to hydrolysis.

4.2 Liquid Crystal Polymers (LCPs)

The 4-acetoxyphenyl moiety serves as a "mesogenic" (liquid crystal forming) unit.

- **Monomer Role:** When polymerized (usually via the carboxylic acid reacting with a diol, or the acetoxy group undergoing transesterification), the rigid aromatic ring provides the structural order required for liquid crystallinity.

- **Spacer Effect:** The propionic acid chain acts as a flexible spacer, decoupling the motion of the main polymer chain from the mesogenic side group, which stabilizes the mesophase.

Analytical Characterization

To validate the synthesis of

-(4-Acetoxyphenyl)propionic acid, the following analytical signatures must be confirmed.

Technique	Expected Signature	Diagnostic Value
FT-IR	~1760 cm ⁻¹ : Ester C=O stretch ~1710 cm ⁻¹ : Carboxylic Acid C=O ~2500-3000 cm ⁻¹ : Broad O-H stretch (acid)	Distinguishes the ester carbonyl from the acid carbonyl.[3] Absence of phenolic O-H (~3300 cm ⁻¹) confirms acetylation.
1H-NMR	~2.3 ppm (s, 3H): Acetyl methyl group ~7.0-7.4 ppm (d, 4H): AA'BB' aromatic system	The singlet at 2.3 ppm is the definitive proof of the acetoxy group incorporation.[3]
Mass Spec	m/z 208 [M] ⁺ or m/z 166 [M-Acetyl]	Confirms molecular weight and fragmentation pattern (loss of ketene/acetyl).

References

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